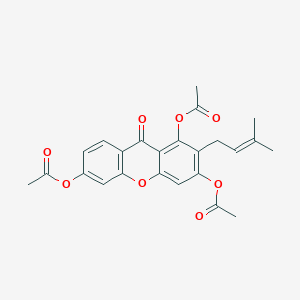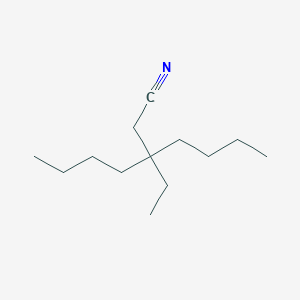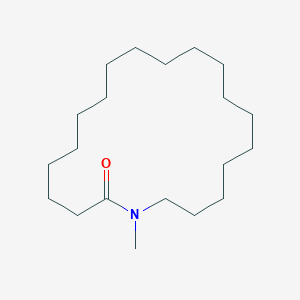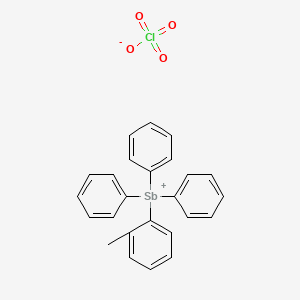
Methyl 3,4-dimethyl-4H-1,4-benzothiazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,4-dimethyl-4H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound that belongs to the class of 1,4-benzothiazines This compound is characterized by a benzene ring fused with a thiazine ring, which contains both nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,4-dimethyl-4H-1,4-benzothiazine-2-carboxylate can be synthesized through the cyclocondensation of substituted 2-aminobenzenethiols with β-ketoesters. This reaction typically involves the use of a catalyst such as ceric ammonium nitrate (CAN) at room temperature. The reaction proceeds via the formation of an enaminoketone intermediate, which undergoes intramolecular nucleophilic attack, leading to the formation of the benzothiazine ring system .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dimethyl-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3,4-dimethyl-4H-1,4-benzothiazine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of methyl 3,4-dimethyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound has been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival, such as interleukins, cyclooxygenase-2 (COX-2), and caspases . The compound’s ability to form stable complexes with these targets contributes to its therapeutic effects.
Comparison with Similar Compounds
Methyl 3,4-dimethyl-4H-1,4-benzothiazine-2-carboxylate can be compared with other similar compounds, such as:
1,4-Benzothiazine: An analogue of phenothiazine, which is used in the synthesis of various pharmaceuticals and agrochemicals.
4H-1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial, antiviral, and antihypertensive activities.
Phenothiazine: Widely used in the pharmaceutical industry for its antipsychotic and antiemetic properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylate ester group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90252-62-3 |
|---|---|
Molecular Formula |
C12H13NO2S |
Molecular Weight |
235.30 g/mol |
IUPAC Name |
methyl 3,4-dimethyl-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C12H13NO2S/c1-8-11(12(14)15-3)16-10-7-5-4-6-9(10)13(8)2/h4-7H,1-3H3 |
InChI Key |
XQNIGTOCJFBMQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC=CC=C2N1C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)

![N-[4-(carbamoylamino)phenyl]-3-oxobutanamide](/img/structure/B14350964.png)








